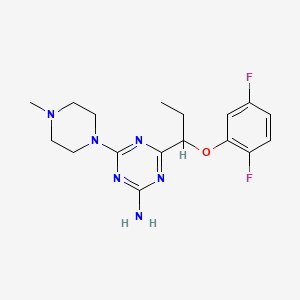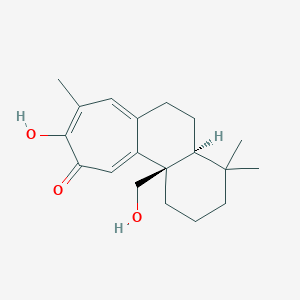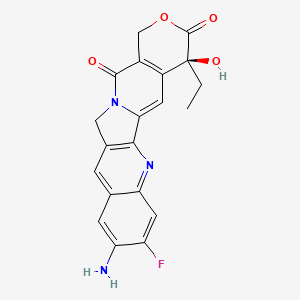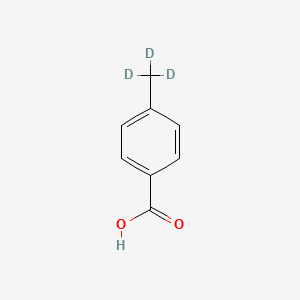![molecular formula C31H48O6 B12391508 (E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]naphthalen ring system: This can be achieved through a series of cyclization reactions.
Introduction of the carboxyethyl and carboxyethylidene groups: These groups are typically introduced through alkylation and subsequent oxidation reactions.
Formation of the hept-2-enoic acid side chain: This involves the addition of a methyl group and the formation of the double bond through elimination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of more efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxyethyl and carboxyethylidene groups can be further oxidized to form different functional groups.
Reduction: The double bonds in the compound can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it can interact with specific molecular targets in the body.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, if it is used as a drug, it might bind to specific proteins or enzymes, altering their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid: is similar to other compounds with a cyclopenta[a]naphthalen ring system and multiple chiral centers.
Other similar compounds: include those with similar functional groups, such as carboxyethyl and carboxyethylidene groups.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties
特性
分子式 |
C31H48O6 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-19(26(34)35)9-8-10-20(2)29(5)16-17-30(6)24-13-11-22(21(3)27(36)37)23(12-14-25(32)33)28(24,4)15-18-31(29,30)7/h9,20,23-24H,8,10-18H2,1-7H3,(H,32,33)(H,34,35)(H,36,37)/b19-9+,22-21+/t20-,23-,24-,28+,29-,30+,31-/m1/s1 |
InChIキー |
UMVOZNBDEKREPP-JNGLILDLSA-N |
異性体SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@]1(CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC/C(=C(/C)\C(=O)O)/[C@H]3CCC(=O)O)C)C)C)C |
正規SMILES |
CC(CCC=C(C)C(=O)O)C1(CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)












